molecular formula C15H20N4O B1401062 C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine CAS No. 1361111-68-3

C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine

Cat. No. B1401062
M. Wt: 272.35 g/mol
InChI Key: CTFNUOBRMISUAN-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the reaction of acylhydrazides with carboxylic acids in the presence of phosphorus oxychloride . The resulting compounds can then undergo further reactions to yield a variety of derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows for a variety of substitutions on the oxadiazole ring, leading to a wide range of compounds with different properties .


Chemical Reactions Analysis

1,3,4-Oxadiazoles can undergo a variety of chemical reactions, including acylation, cyclization, and coupling reactions . These reactions can be used to create a wide range of oxadiazole derivatives with different properties .

Scientific Research Applications

Antimicrobial Activities

The compound 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives, which are structurally related to the chemical , have been investigated for their antimicrobial activities. These compounds showed varying degrees of efficacy against different microbial strains, indicating a potential application in antimicrobial therapies (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Anticancer Agents

Research into the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, closely related to the chemical of interest, has revealed their potential as anticancer agents. These compounds have shown moderate cytotoxicity in vitro against breast cancer cell lines, suggesting their utility in cancer treatment (Redda & Gangapuram, 2007).

Antibacterial Properties

Pyrrolo[3,2-c]carbazole-2-carbohydrazides and pyrrolo[3,2-c]carbazol-2-yl-1,3,4-oxadiazoles, sharing structural similarities with the compound , have been found to possess significant antibacterial properties against various multi-drug resistant pathogens (Saglam, Gündoğdu, Hora, Kandemir, & Sengul, 2021).

Insecticidal Activity

1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate have demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis. This indicates the potential of similar compounds in agricultural applications, particularly in pest management (Elbarbary, Kenawy, Hamada, Edries, & Meshrif, 2021).

Safety And Hazards

The safety and hazards associated with 1,3,4-oxadiazoles can also vary widely depending on the specific compound. Some oxadiazole derivatives are used in pharmaceuticals and are generally considered safe under the conditions of their intended use .

Future Directions

The future directions for research on 1,3,4-oxadiazoles are likely to involve the development of new synthetic methods and the exploration of new applications for these compounds. Given their wide range of biological activities, oxadiazoles are likely to continue to be a focus of research in medicinal chemistry .

properties

IUPAC Name

[4-[5-(6-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-10-2-5-13(9-17-10)15-19-18-14(20-15)12-6-3-11(8-16)4-7-12/h2,5,9,11-12H,3-4,6-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFNUOBRMISUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NN=C(O2)C3CCC(CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine
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C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine
Reactant of Route 3
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine
Reactant of Route 4
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C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine
Reactant of Route 5
Reactant of Route 5
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine
Reactant of Route 6
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine

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